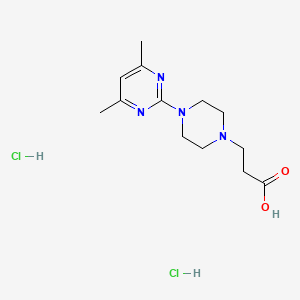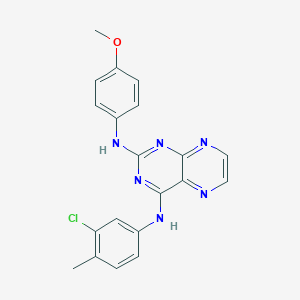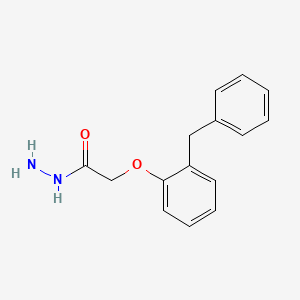
3-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)propanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)propanoic acid dihydrochloride” is a chemical compound with the molecular formula C13H22Cl2N4O2 and a molecular weight of 337.25 . It is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CC1=CC(=NC(=N1)N2CCN(CC2)CCC(=O)O)C.Cl.Cl . This indicates that the compound contains a piperazine ring attached to a dimethylpyrimidin-2-yl group and a propanoic acid group .Applications De Recherche Scientifique
Synthesis and Applications in Polymer Chemistry
Synthesis of Polyamides with Nucleobase Side Groups : Researchers Hattori and Kinoshita (1979) synthesized polyamides containing uracil and adenine as side groups. They achieved this by reacting uracil and adenine with dimethyl methylenesuccinate, followed by hydrolysis and further reactions to produce the polyamides. These polyamides, with molecular weights ranging from 1000 to 5000, were found to be water-soluble when derived from certain diamines such as piperazine. This synthesis process highlights the incorporation of nucleobases into polyamides, potentially offering unique functionalities for biomedical or material science applications (Hattori & Kinoshita, 1979).
Synthesis and Potential Therapeutic Applications
Synthesis of Hybrid Anticonvulsant Molecules : Kamiński et al. (2016) explored the synthesis of a series of new piperazinamides as potential anticonvulsants. These molecules were designed by combining chemical fragments of known antiepileptic drugs. The study found that some compounds displayed broad spectra of anticonvulsant activity across various preclinical seizure models in mice. This research points towards the potential of piperazine derivatives in developing new therapeutic agents for epilepsy and related disorders (Kamiński et al., 2016).
Development of Multifunctional Antioxidants : A study by Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with different functional groups aimed at scavenging free radicals and chelating metal ions. These compounds showed promise in protecting cells against oxidative stress-induced damage, indicating their potential for preventing or treating diseases related to oxidative stress, such as cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).
Drug Development and Synthesis Research
Synthesis and Antiproliferative Activity Against Cancer Cell Lines : Mallesha et al. (2012) synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity against various human cancer cell lines. Some compounds exhibited significant activity, highlighting the potential of these piperazine derivatives in cancer treatment research (Mallesha et al., 2012).
Structural and Chemical Characterization
Characterization of Organic Perchlorates : A study by Bayar et al. (2018) focused on the structural characterization of two new organic perchlorates formed by reacting perchloric acid with certain piperazine derivatives. The study provided a comprehensive analysis, including X-ray diffraction, IR, and NMR spectroscopy, offering insights into the properties and potential applications of these compounds (Bayar et al., 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2.2ClH/c1-10-9-11(2)15-13(14-10)17-7-5-16(6-8-17)4-3-12(18)19;;/h9H,3-8H2,1-2H3,(H,18,19);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIOFJJAAUWIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CCC(=O)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2831989.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2831990.png)

![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylcyclopropanesulfonamide](/img/structure/B2831993.png)
![2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2831994.png)



![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2832000.png)
![2-[(cyanomethyl)sulfanyl]-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2832002.png)



![2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid](/img/structure/B2832008.png)
